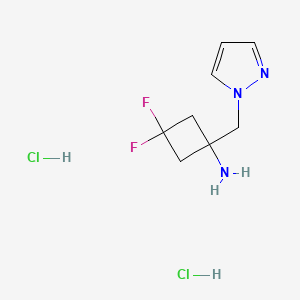
3,3-Difluoro-1-(pyrazol-1-ylmethyl)cyclobutan-1-amine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3,3-Difluoro-1-(pyrazol-1-ylmethyl)cyclobutan-1-amine;dihydrochloride" is a chemically synthesized molecule that incorporates a difluoromethyl group and a pyrazole moiety. This structure suggests potential biological activity, given the known properties of difluoromethylated compounds and pyrazoles in medicinal chemistry.
Synthesis Analysis
The synthesis of difluoromethylated pyrazoles can be achieved through [3 + 2] cycloaddition reactions, as demonstrated by the use of difluoroacetohydrazonoyl bromides with ynones, alkynoates, and ynamides, providing a novel and efficient protocol to access such compounds in good to excellent yields . Additionally, the synthesis of related structures, such as 4-pyrazolyl 1,4-dihydropyridines, has been facilitated by using 3,4,5-trifluorobenzeneboronic acid as a catalyst in an ionic liquid, which is an eco-benign and room-temperature process .
Molecular Structure Analysis
The molecular structure of difluoromethylated pyrazoles is characterized by the presence of a difluoromethyl group attached to a pyrazole ring. The structure of related compounds, such as difluoromethylated 1-(1,3-diphenyl-1H-pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones, has been confirmed using various spectroscopic methods, including 1H, 13C, and 19F NMR, as well as mass spectrometry and Nuclear Overhauser Effect Spectroscopy .
Chemical Reactions Analysis
The chemical reactivity of difluoromethylated pyrazoles involves cycloaddition reactions, which are a cornerstone in the synthesis of such compounds . The strategic synthesis of related difluoromethylated compounds involves reactions with indole-2,3-dione and substituted bromoacetyl benzene, followed by cyclization . Moreover, the [3 + 2] cyclization strategy has been evaluated for the preparation of key intermediates in the synthesis of insecticidal candidates, indicating the versatility of this reaction in synthesizing pyrazole-containing compounds .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "3,3-Difluoro-1-(pyrazol-1-ylmethyl)cyclobutan-1-amine;dihydrochloride" are not detailed in the provided papers, the properties of difluoromethylated compounds and pyrazoles can be inferred. Difluoromethyl groups are known for their lipophilicity and stability, which can enhance the pharmacokinetic properties of drug molecules. Pyrazoles are recognized for their diverse biological activities, which can be attributed to their ability to interact with various biological targets.
Aplicaciones Científicas De Investigación
Perfluorinated Chemicals in Human Blood
A study by Kärrman et al. (2006) evaluated blood levels of some perfluorinated chemicals (PFCs) and compared them to levels of classical persistent organic pollutants (POPs) in Sweden. The study found that the median concentration of the sum of PFCs was significantly higher compared to other POPs, suggesting widespread exposure among Swedish residents (Kärrman et al., 2006).
Polyfluoroalkyl Chemicals in the U.S. Population
Calafat et al. (2007) assessed exposure to various PFCs in the general U.S. population. The study found widespread exposure to PFCs, with significant differences in serum concentrations by race/ethnicity and sex. The study also noted changes in the manufacturing practices of PFCs in the United States, which could impact exposure levels (Calafat et al., 2007).
Heterocyclic Amines in Diet
Magagnotti et al. (2000) explored the effect of diet on the formation of heterocyclic amine adducts in humans, suggesting that dietary habits significantly influence the formation of these compounds. The study found higher levels of PhIP-SA adducts in meat consumers compared to vegetarians, highlighting diet as a major determinant in the formation of heterocyclic amine adducts (Magagnotti et al., 2000).
Perfluorinated Chemicals in Catalonia
Ericson et al. (2007) reported on the levels of 13 FOCs in the blood of residents in Catalonia, Spain. The study found significant differences in blood levels of some FOCs related to gender and age, with the highest mean concentration for perfluorooctane sulfonate (PFOS) followed by perfluorohexane sulfonate (PFHxS) and perfluorooctanoic acid (PFOA) (Ericson et al., 2007).
Safety and Hazards
Propiedades
IUPAC Name |
3,3-difluoro-1-(pyrazol-1-ylmethyl)cyclobutan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2N3.2ClH/c9-8(10)4-7(11,5-8)6-13-3-1-2-12-13;;/h1-3H,4-6,11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVMEOKMWZECSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(CN2C=CC=N2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluoro-1-(pyrazol-1-ylmethyl)cyclobutan-1-amine;dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-((4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2529148.png)


![N-(3,4-dimethoxyphenyl)-2-[(7-hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide](/img/structure/B2529153.png)
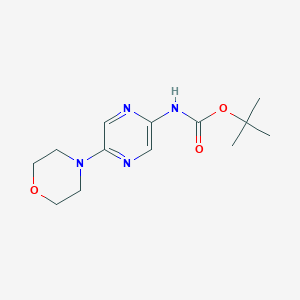
![2-(2-chlorophenyl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2529161.png)
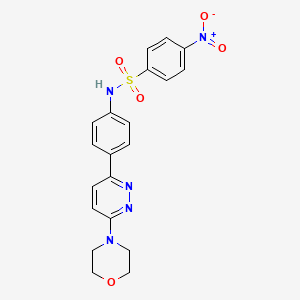
![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2529164.png)


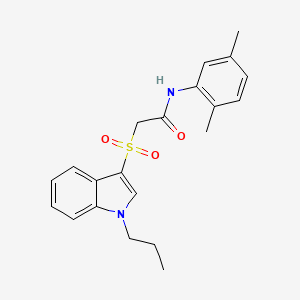
![2-(3-((4-Methoxyphenyl)sulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2529169.png)
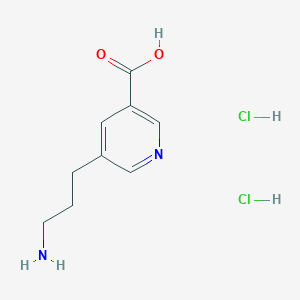
![2-Chloro-3-[(4-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2529171.png)